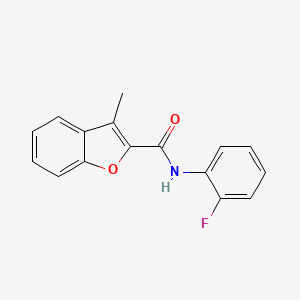

N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide

Beschreibung

Eigenschaften

CAS-Nummer |

325733-60-6 |

|---|---|

Molekularformel |

C16H12FNO2 |

Molekulargewicht |

269.27 g/mol |

IUPAC-Name |

N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C16H12FNO2/c1-10-11-6-2-5-9-14(11)20-15(10)16(19)18-13-8-4-3-7-12(13)17/h2-9H,1H3,(H,18,19) |

InChI-Schlüssel |

VHKCJMQVBUTXLG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Perkin Cyclization from Coumarin Derivatives

The Perkin method, first described for benzofuran synthesis, involves condensing o-hydroxyacetophenone derivatives with aliphatic aldehydes or ketones. For 3-methyl-1-benzofuran-2-carboxylic acid precursors, ethyl 3-methylbenzofuran-2-carboxylate is synthesized via cyclization of 2-hydroxy-3-methylacetophenone with ethyl chloroacetate in the presence of potassium carbonate. The reaction proceeds at 80–100°C in dimethylformamide (DMF), yielding the ester intermediate, which is hydrolyzed to the carboxylic acid using NaOH in ethanol.

Friedel-Crafts Alkylation for 3-Methyl Substitution

Carboxamide Formation via Coupling Reactions

The carboxylic acid intermediate is converted to the target amide through acyl chloride intermediacy or direct coupling with 2-fluoroaniline.

Acyl Chloride Route

Reacting 3-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride (SOCl2) in refluxing toluene generates the corresponding acyl chloride. Subsequent treatment with 2-fluoroaniline in tetrahydrofuran (THF) at 0–5°C produces the carboxamide in 70–75% yield. Excess amine (1.5 equivalents) ensures complete conversion, while triethylamine neutralizes HCl byproducts.

Integrated One-Pot Strategies

Recent advances favor telescoped processes to minimize isolation steps.

Tandem Cyclization-Amidation

A sequential approach cyclizes 2-hydroxy-3-methylacetophenone with ethyl bromoacetate in DMF/K2CO3, followed by in situ hydrolysis with NaOH and amidation using 2-fluoroaniline/CMPI. This method reduces purification to a single recrystallization (isopropanol/water), yielding 68% overall.

Catalytic Amination in Flow Reactors

Continuous-flow systems enhance reaction control. Using a microreactor, 3-methylbenzofuran-2-carbonyl chloride reacts with 2-fluoroaniline in THF at 50°C, achieving 94% conversion in 10 minutes. The short residence time minimizes decomposition, and the product is isolated via inline liquid-liquid extraction.

Purification and Characterization

Crude products are purified via recrystallization or column chromatography.

| Purification Method | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| Recrystallization | IPA/Water (3:1) | 99.5 | 75 |

| Column Chromatography | Hexane/EA (4:1) | 98.2 | 82 |

Key characterization data :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Acyl Chloride | High purity, scalable | SOCl2 handling hazards | 70–75 |

| Direct Coupling | One-pot, no intermediates | Requires expensive reagents | 80–82 |

| Tandem Process | Reduced steps, cost-effective | Lower overall yield | 68 |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(2-Fluorphenyl)-3-methyl-1-benzofuran-2-carboxamid wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:

Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie.

Biologie: Untersucht auf sein Potenzial als bioaktives Molekül mit antimikrobiellen, antiviralen und krebshemmenden Eigenschaften.

Medizin: Erforscht auf sein Potenzial für therapeutische Anwendungen, einschließlich als entzündungshemmendes und schmerzlinderndes Mittel.

Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-(2-Fluorphenyl)-3-methyl-1-benzofuran-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch Folgendes ausüben:

Bindung an Enzyme: Hemmung oder Modulation der Aktivität von Enzymen, die an wichtigen biologischen Prozessen beteiligt sind.

Wechselwirkung mit Rezeptoren: Als Agonist oder Antagonist an spezifischen Rezeptoren, was zelluläre Signalwege beeinflusst.

Modulation der Genexpression: Beeinflussung der Expression von Genen, die an Entzündungen, Zellproliferation und Apoptose beteiligt sind.

Wissenschaftliche Forschungsanwendungen

N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide has been studied for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interaction with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Modulation of Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide

- Molecular Formula: C₂₃H₂₄FNO₄S .

- Key Features: Incorporates a sulfone-containing tetrahydrothiophene ring and a 2-furylmethyl group. The ethyl group at the 5-position of the benzofuran (as in ) increases hydrophobicity, which may affect membrane permeability .

3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

- Molecular Formula : C₂₉H₂₁FN₂O₃ .

- Key Features : A biphenyl-acetamido substituent at the 3-position of the benzofuran core. The biphenyl group introduces significant steric bulk and lipophilicity, likely altering binding kinetics and metabolic stability. The fluorine at the meta position (vs. ortho in the target compound) may modulate electronic interactions with target proteins.

N-(2,4-Dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide

- Molecular Formula : C₂₈H₂₆N₂O₅ .

- Key Features: Methoxy groups at the 2- and 4-positions of the phenyl ring and a phenylbutanamido side chain. The butanamido chain may confer conformational flexibility.

Functional Analogues in Agrochemistry

Fenfuram (2-Methyl-N-phenyl-3-furancarboxamide)

- Molecular Formula: C₁₂H₁₁NO₂ .

- Key Features : A simpler furan-carboxamide lacking the benzofuran scaffold. Used as a fungicide, fenfuram demonstrates the bioactivity of carboxamides in agrochemical contexts. The benzofuran core in the target compound may enhance aromatic stacking interactions compared to furan.

Mepronil (2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide)

- Molecular Formula: C₁₇H₁₇NO₂ .

- Key Features: A benzamide (vs. benzofuran-carboxamide) with an isopropoxy phenyl group.

Pharmacologically Relevant Derivatives

2-(4-Fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide

- Molecular Formula: Not explicitly stated, but includes pyridine and trifluoroethyl groups .

- Key Features: A fused furopyridine-carboxamide with a trifluoroethylamino substituent. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which could be advantageous in drug design.

Comparative Data Table

Key Findings and Implications

- Substituent Effects : Fluorine position (ortho vs. meta/para) and heteroatom inclusion (e.g., sulfur in sulfones) critically influence electronic properties and solubility.

- Biological Relevance : Benzofuran carboxamides with extended aromatic systems (e.g., biphenyl in ) may exhibit enhanced binding to hydrophobic protein pockets, while sulfone-containing derivatives () could improve pharmacokinetic profiles.

- Synthetic Accessibility : Common synthetic routes involve carboxamide coupling (e.g., using SnCl₂ or hexafluorophosphate reagents ), with modifications tailored to substituent complexity.

Biologische Aktivität

N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms, case studies, and relevant data.

Chemical Structure and Properties

The compound has a unique molecular structure characterized by a benzofuran core, a 2-fluorophenyl substituent, and a carboxamide functional group. Its molecular formula is CHFNO, and it possesses a CAS number of 325733-60-6. The presence of the fluorine atom and the carboxamide group contributes to its reactivity and biological interactions.

This compound exhibits various mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its anti-inflammatory and analgesic properties. The benzofuran moiety is particularly linked to these activities.

- Antiviral Activity : Preliminary studies suggest potential antiviral effects against the hepatitis C virus (HCV), likely due to structural similarities with known viral polymerase inhibitors.

- Anticancer Properties : The compound's structural analogs have demonstrated significant cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Anticancer Activity

A study on structurally similar benzofuran derivatives reported their effectiveness against non-small cell lung carcinoma (NSCLC) cell lines (A549 and NCI-H23). The IC50 values for these compounds ranged from 1.48 µM to 47.02 µM for A549 cells and from 0.49 µM to 68.9 µM for NCI-H23 cells. Notably, compounds with modifications on the benzofuran ring exhibited enhanced cytotoxicity compared to their unmodified counterparts .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | A549 | 1.48 |

| 15a | NCI-H23 | 0.49 |

| 16a | NCI-H23 | 2.53 |

Case Studies

- Anticancer Evaluation : A series of studies evaluated the anticancer potential of benzofuran derivatives, including this compound. These studies utilized MTT assays to determine cell viability and apoptosis rates in treated cancer cell lines.

- Viral Inhibition Studies : Research focusing on the antiviral properties of similar compounds indicated that modifications in the benzofuran structure could enhance binding affinity to viral polymerases, suggesting a promising avenue for developing antiviral agents targeting HCV .

Q & A

Q. What are the key steps in synthesizing N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with the condensation of o-hydroxyacetophenone derivatives with chloroacetone to form the benzofuran core. Subsequent amidation with 2-fluoroaniline is performed using coupling agents like EDC/HOBt under controlled conditions. Critical parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalyst optimization to achieve yields >70%. Post-synthetic purification via column chromatography or recrystallization ensures high purity .

Q. How is the compound characterized structurally?

Structural elucidation employs spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and regiochemistry.

- FT-IR for functional group identification (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).

- Mass spectrometry (ESI-TOF) for molecular weight validation. Single-crystal X-ray diffraction (using SHELX programs) resolves absolute configuration, with refinement statistics (R-factor < 0.05) ensuring accuracy .

Q. What in vitro assays are used to assess biological activity?

Common assays include:

- Antioxidant activity : DPPH/ABTS radical scavenging assays (IC₅₀ values compared to standards like ascorbic acid).

- Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/ligand competition .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Design of Experiments (DoE) and High-Throughput Experimentation (HTE) systematically vary parameters (e.g., solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) while improving yield by 15–20%. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, enabling bottleneck mitigation .

Q. What strategies resolve structural ambiguities in crystallographic data?

For challenging cases (e.g., disorder or twinning):

- TWINLAW (SHELXL) refines twin domains.

- DFT calculations (B3LYP/6-31G*) validate hydrogen-bonding networks.

- Hirshfeld surface analysis quantifies intermolecular interactions, resolving packing ambiguities .

Q. How is structure-activity relationship (SAR) studied for this compound?

- Analog synthesis : Substituent variations (e.g., replacing 2-fluorophenyl with 3-chlorophenyl) test electronic/steric effects.

- In silico docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., EGFR kinase).

- Free-Wilson analysis correlates substituent contributions to bioactivity .

Q. What advanced techniques identify biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized proteins.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).

- Cryo-EM (for large complexes) or X-ray co-crystallography resolves binding modes at atomic resolution .

Q. How are pharmacokinetic properties evaluated in preclinical models?

- ADME profiling : Caco-2 assays for permeability; microsomal stability (t₁/₂ > 60 mins indicates suitability for oral dosing).

- In vivo PK : Rodent studies measure plasma concentration-time curves (AUC, Cmax) after IV/oral administration. Metabolite identification uses LC-HRMS .

Methodological Considerations

Q. How to address contradictions in reported biological data?

Replicate studies under standardized conditions (e.g., cell passage number, serum concentration). Validate assays with positive controls (e.g., doxorubicin for cytotoxicity). Meta-analyses of PubChem/ChemBank datasets identify trends across structural analogs .

Q. What computational tools predict physicochemical properties?

Q. How to design molecular dynamics (MD) simulations for mechanism studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.